[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate
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Overview
Description
The compound [4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is a complex organic molecule It is characterized by its unique structure, which includes a butoxybenzoyl group, a hydrazinylidene moiety, and a phenylprop-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate typically involves multiple steps:
Formation of the Butoxybenzoyl Intermediate: The initial step involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 4-butoxybenzoyl hydrazine.
Acetylation: The 4-butoxybenzoyl hydrazine is then acetylated using acetic anhydride to form 2-[(4-butoxybenzoyl)amino]acetyl hydrazine.
Condensation Reaction: The acetylated product undergoes a condensation reaction with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the hydrazinylidene intermediate.
Esterification: Finally, the hydrazinylidene intermediate is esterified with (E)-3-phenylprop-2-enoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylprop-2-enoate groups.
Reduction: Reduction reactions can target the hydrazinylidene moiety, converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include hydrazine derivatives and amines.
Substitution: Products can vary widely depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its hydrazinylidene moiety is particularly useful for labeling and detection purposes.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structure suggests it may have activity against certain diseases, and it can be used in drug discovery and development programs.
Industry
In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The phenylprop-2-enoate ester can interact with cellular membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- [4-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate
- [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate
Uniqueness
The uniqueness of [4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate lies in its butoxybenzoyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
477728-99-7 |
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Molecular Formula |
C30H31N3O6 |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H31N3O6/c1-3-4-18-38-25-14-12-24(13-15-25)30(36)31-21-28(34)33-32-20-23-10-16-26(27(19-23)37-2)39-29(35)17-11-22-8-6-5-7-9-22/h5-17,19-20H,3-4,18,21H2,1-2H3,(H,31,36)(H,33,34)/b17-11+,32-20+ |
InChI Key |
HDVUTEHKIABLCG-XBKQAUABSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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